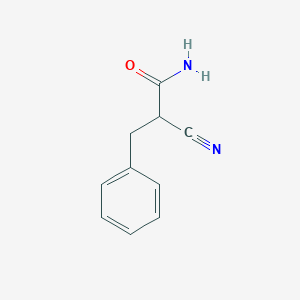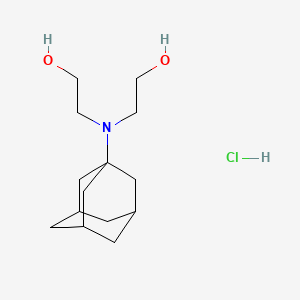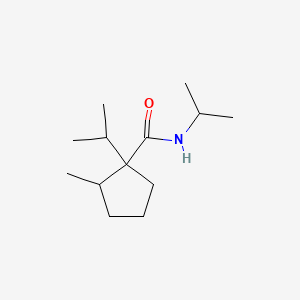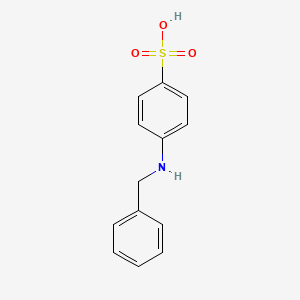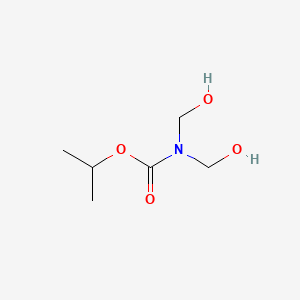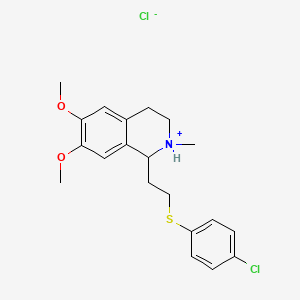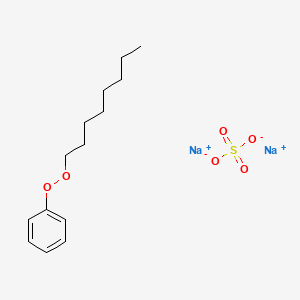
Disodium;octylperoxybenzene;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;octylperoxybenzene;sulfate is a chemical compound with the molecular formula C14H22Na2O6S. It is known for its surfactant properties and is used in various industrial and consumer applications. This compound is part of the larger family of sulfonates, which are widely used in detergents and cleaning agents due to their ability to lower the surface tension of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;octylperoxybenzene;sulfate typically involves the sulfonation of octylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The general reaction can be summarized as follows:
Sulfonation: Octylbenzene reacts with sulfur trioxide to form octylbenzene sulfonic acid.
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;octylperoxybenzene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate, sulfinate, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;octylperoxybenzene;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;octylperoxybenzene;sulfate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to interact with and disrupt lipid membranes. This disruption leads to the solubilization of hydrophobic compounds and the release of cellular contents in biological applications. The molecular targets include lipid bilayers and hydrophobic compounds, and the pathways involved are related to the reduction of surface tension and membrane disruption.
Comparison with Similar Compounds
Disodium;octylperoxybenzene;sulfate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.
Sodium lauryl sulfate (SLS): A common surfactant in detergents and cleaning agents.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
Properties
CAS No. |
58853-83-1 |
|---|---|
Molecular Formula |
C14H22Na2O6S |
Molecular Weight |
364.37 g/mol |
IUPAC Name |
disodium;octylperoxybenzene;sulfate |
InChI |
InChI=1S/C14H22O2.2Na.H2O4S/c1-2-3-4-5-6-10-13-15-16-14-11-8-7-9-12-14;;;1-5(2,3)4/h7-9,11-12H,2-6,10,13H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
JZLQGAKMLRJEBP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOOC1=CC=CC=C1.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


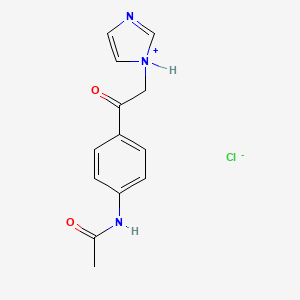

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
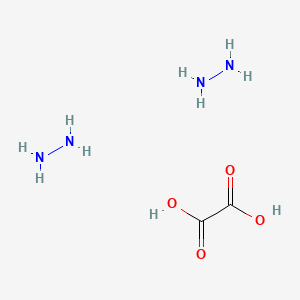

![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
